Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate
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Overview
Description
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents . The structure of this compound includes an ethyl ester group attached to a tetrahydroisoquinoline moiety, which is a common scaffold in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives . This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions usually require heating and an acidic environment to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield . The use of heterogeneous catalysts can also be employed to enhance the efficiency of the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often used to modify the functional groups on the tetrahydroisoquinoline scaffold to enhance its biological activity .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield dihydroisoquinoline compounds .
Scientific Research Applications
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate has a wide range of applications in scientific research . In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic effects against various diseases, including neurodegenerative disorders and infectious diseases . The compound’s ability to interact with specific molecular targets makes it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects . For example, it has been shown to inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases .
Comparison with Similar Compounds
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate can be compared with other tetrahydroisoquinoline derivatives, such as 1,2,3,4-tetrahydroisoquinoline and its analogs . These compounds share a similar core structure but differ in their functional groups and biological activities . The unique ester group in this compound distinguishes it from other analogs and contributes to its specific properties and applications .
List of Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)8-10-4-3-5-11-9-14-7-6-12(10)11/h3-5,14H,2,6-9H2,1H3 |
InChI Key |
LXSHXQZQULYGMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=CC2=C1CCNC2 |
Origin of Product |
United States |
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